molecular formula C8H16O B124558 6-Methylhept-5-en-2-ol CAS No. 1569-60-4

6-Methylhept-5-en-2-ol

Cat. No. B124558
CAS RN: 1569-60-4
M. Wt: 128.21 g/mol
InChI Key: OHEFFKYYKJVVOX-UHFFFAOYSA-N
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Description

6-Methylhept-5-en-2-ol, also known as Sulcatol, is a compound used in the synthesis of aggregation pheromone of the ambrosia beetle . It is also used as pharmaceutical intermediates and insect attractant . The molecular formula is C8H16O .


Synthesis Analysis

The synthesis of (S)-6-methylhept-5-en-2-ol, which is the aggregation pheromone of Gnathotrichus sulcatus, has been developed through an enantioselective (ee −50%) four-step process from 3 S,7-dimethylocta-1,6-diene . Another methodology applied to the synthesis of the insect pheromone ®-6-methylhept-5-en-2-ol (sulcatol) from tert-butyl (E, E)-hexa-2,4-dienoate, via a sequence involving conjugate addition of the lithium amide, Grignard addition to the ester, Meisenheimer rearrangement, hydrogenation of the double bond, dehydration of the tertiary alcohol and finally N–O bond cleavage .


Molecular Structure Analysis

The molecular weight of 6-Methylhept-5-en-2-ol is 128.2120 . The IUPAC Standard InChI is InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 .


Chemical Reactions Analysis

The mechanism of phenylselenoetherification of 6-methylhept-5-en-2-ol in the presence of some bases (pyridine, triethylamine, quinoline, 2,2’-bipyridine) as catalysts was examined through kinetic study of the cyclization under pseudo-first order conditions, by UV-VIS spectrophotometry .


Physical And Chemical Properties Analysis

6-Methylhept-5-en-2-ol is a clear colourless to slightly yellow liquid . Its density is 0.844 g/mL at 25 °C .

Scientific Research Applications

Aggregation Pheromone Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Methylhept-5-en-2-ol, also known as “sulcatol”, is used in the synthesis of the aggregation pheromone of the Gnathotrichus sulcatus, a species of ambrosia beetle .
  • Methods of Application : An enantioselective four-step synthesis of sulcatol was developed from 3 S,7-dimethylocta-1,6-diene . The specific procedures and technical details are not provided in the source.
  • Results or Outcomes : The synthesis was successful, but the enantiomeric excess (ee) was only 50%, indicating that the product was a racemic mixture of the (S)- and ®-enantiomers .

Pharmaceutical Intermediates and Insect Attractant

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 6-Methylhept-5-en-2-ol is used as a pharmaceutical intermediate and as an insect attractant .

Phenylselenoetherification

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Methylhept-5-en-2-ol is used in the phenylselenoetherification process .
  • Methods of Application : The mechanism of phenylselenoetherification of 6-methylhept-5-en-2-ol in the presence of some bases (pyridine, triethylamine, quinoline, 2,2’-bipyridine) as catalysts was examined through kinetic study of the cyclization under pseudo-first order conditions, by UV-VIS spectrophotometry .
  • Results or Outcomes : The fastest reaction is the one using the strongest base (triethylamine) and the smallest rate constant corresponded to the use of the weakest base as catalyst (2, 2’-bipyridine) .

Chemical Database

  • Scientific Field : Chemoinformatics
  • Application Summary : 6-Methylhept-5-en-2-ol is listed in chemical databases like ChemSpider, which provides information about its structure, properties, spectra, suppliers and links .
  • Results or Outcomes : The database entry provides valuable information for researchers and scientists who are studying this compound .

Organoselenium Reagents

  • Scientific Field : Organic Chemistry
  • Application Summary : 6-Methylhept-5-en-2-ol is used in the development and exploration of new methods for preparation of oxacyclic compounds through cyclofunctionalization of unsaturated alcohols .
  • Methods of Application : The reactions between some ∆4- and ∆5-unsaturated alcohols and phenylselenenyl halides PhSeX (X=Cl, Br) in the presence of pyridine were investigated . Due to its presence, which influences the cyclization, yields of ethers were almost quantitative .
  • Results or Outcomes : It was found that all the investigated reactions followed second order kinetics and rate constants depended on additive presence .

Database Entry

  • Scientific Field : Chemoinformatics
  • Application Summary : 6-Methylhept-5-en-2-ol is listed in chemical databases like ChemSpider, which provides information about its structure, properties, spectra, suppliers and links .
  • Results or Outcomes : The database entry provides valuable information for researchers and scientists who are studying this compound .

Safety And Hazards

When handling 6-Methylhept-5-en-2-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

6-Methylhept-5-en-2-ol is currently used in the synthesis of aggregation pheromone of the ambrosia beetle . Given its role as an insect attractant, future research may explore its potential in pest control strategies. Additionally, as it is used as a pharmaceutical intermediate, it may find further applications in drug synthesis .

properties

IUPAC Name

6-methylhept-5-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEFFKYYKJVVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051754
Record name 6-Methylhept-5-en-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylhept-5-en-2-ol

CAS RN

1569-60-4, 4630-06-2
Record name 6-Methyl-5-hepten-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulcatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-METHYL-5-HEPTEN-2-OL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Hepten-2-ol, 6-methyl-
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Record name 6-Methylhept-5-en-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylhept-5-en-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SULCATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Sulcatol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030030
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
WV Brown, BP Moore - Insect Biochemistry, 1979 - Elsevier
… 6-Methylhept-5-en-2-ol was made by the reduction of this ketone with sodium borohydride. The alkyl pyrazines were prepared by the reaction of the appropriate Iithium alkyl with 2,5-…
Number of citations: 73 www.sciencedirect.com
GY Ishmuratov, RY Kharisov, MP Yakovleva… - Russian Chemical …, 2000 - Springer
Synthesis of ( S )-6-methylhept-5-en-2-ol, the aggregation pheromone of … An enantioselective (ee -50%) four-step synthesis of (S)-6-methylhept-5-en-2-ol …
Number of citations: 1 link.springer.com
SG Davies, GD Smyth - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… This methodology has been applied to the synthesis of the insect pheromone (R)-6-methylhept-5-en-2-ol (sulcatol) from tert-butyl (E,E)-hexa-2,4-dienoate, via a sequence involving …
Number of citations: 1 pubs.rsc.org
Z Bugarcic, M Rvovic, V Divac - Arkivoc, 2009 - scidar.kg.ac.rs
… The mechanism of phenylselenoetherification of 6-methylhept-5-en-2-ol in the presence of some bases (pyridine, triethylamine, quinoline, 2,2'-bipyridine) as catalysts was examined …
Number of citations: 9 scidar.kg.ac.rs
CM Monteiro, NMT Lourenço, CAM Afonso - Tetrahedron: Asymmetry, 2010 - Elsevier
… 6-Methylhept-5-en-2-ol was isolated in a yield 47% and an ee of 87% and (R)-6-methylhept-5-en-2-ol … Hence 6-methylhept-5-en-2-ol (sulcatol) 2 38 was evaluated under the previous …
Number of citations: 23 www.sciencedirect.com
GW Elzen, HJ Williams, SB Vinson - Journal of Chemical Ecology, 1984 - Springer
… essential oil: a-humulene, 7-bisabolene, /3-caryophyllene oxide, spathulenol, /3-bisabolol, and a new, naturally occurring bisabolene-related alcohol, (2-p-tolyl-6-methylhept-5-en-2-ol) …
Number of citations: 162 link.springer.com
W Kruse, W Hummel, U Kragl - Recueil des Travaux Chimiques …, 1996 - Wiley Online Library
Alcoholâ•’dehydrogenaseâ•’catalyzed production of chiral hydrophobic alcohols. A new approach leading to a nearly wast Page 1 Recueil des Travaux Chimiques des Pays-Bas, I15 /…
Number of citations: 76 onlinelibrary.wiley.com
LR Meier, Y Zou, JA Mongold-Diers, JG Millar… - Journal of chemical …, 2020 - Springer
… related compounds (E)-6,10-dimethyl-5,9-undecadien-2-ol (fuscumol), its acetate ester, (E)-6,10-dimethyl-5,9-undecadien-2-yl acetate (fuscumol acetate), and 6-methylhept-5-en-2-ol (…
Number of citations: 20 link.springer.com
LR Meier, JG Millar, JA Mongold-Diers… - Journal of chemical …, 2019 - Springer
… USA, Astylopsis macula (Say) and Leptostylus transversus (Gyllenhal) (both tribe Acanthocinini), produce pheromones composed of the structurally related (S)-6-methylhept-5-en-2-ol ([…
Number of citations: 18 link.springer.com
T Bellas, B Hölldobler - Journal of chemical ecology, 1985 - Springer
… ) and 6-methylhept-5-en-2-ol (m/z 128, 110, 95, 81, 69, and 55) in their mass spectra and their retention times (column B, 100~ benzatdehyde 8.76 min, 6methylhept-5-en-2-ol 5.89 rain) …
Number of citations: 34 link.springer.com

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